BenchChemオンラインストアへようこそ!

Bisquinoline-cxdinh2

Antimalarial Plasmodium falciparum IC50

Bisquinoline-cxdinh2 (WR 268668; CAS 140926-77-8) is a synthetic bisquinoline characterized by two 7-chloroquinolin-4-yl moieties linked via a trans-cyclohexane-1,2-diamine scaffold. First disclosed in 1992, it was identified as a potent inhibitor of Plasmodium falciparum growth, including chloroquine-resistant strains, and its (S,S)-enantiomer (Ro 47-7737) was advanced into detailed preclinical evaluation.

Molecular Formula C24H22Cl2N4
Molecular Weight 437.4 g/mol
CAS No. 140926-77-8
Cat. No. B1683327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBisquinoline-cxdinh2
CAS140926-77-8
Synonymsisquinoline-CXdiNH2
N1,N2-bis(7-chloroquinolin-4-yl)cyclohexane-1,2-diamine
Ro 47-7737
WR 268668
WR-268668
Molecular FormulaC24H22Cl2N4
Molecular Weight437.4 g/mol
Structural Identifiers
SMILESC1CC(CC(C1)NC2=C3C=CC(=CC3=NC=C2)Cl)NC4=C5C=CC(=CC5=NC=C4)Cl
InChIInChI=1S/C24H22Cl2N4/c25-15-4-6-19-21(8-10-27-23(19)12-15)29-17-2-1-3-18(14-17)30-22-9-11-28-24-13-16(26)5-7-20(22)24/h4-13,17-18H,1-3,14H2,(H,27,29)(H,28,30)/t17-,18-/m1/s1
InChIKeyLISWOCWHIAZFSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Why Bisquinoline-cxdinh2 (CAS 140926-77-8) Remains a High-Value Research Tool for Antimalarial Drug Discovery


Bisquinoline-cxdinh2 (WR 268668; CAS 140926-77-8) is a synthetic bisquinoline characterized by two 7-chloroquinolin-4-yl moieties linked via a trans-cyclohexane-1,2-diamine scaffold [1]. First disclosed in 1992, it was identified as a potent inhibitor of Plasmodium falciparum growth, including chloroquine-resistant strains, and its (S,S)-enantiomer (Ro 47-7737) was advanced into detailed preclinical evaluation [2][3]. Although toxicity liabilities ultimately precluded clinical development, the compound remains a benchmark bisquinoline for studying heme polymerization inhibition, stereochemistry–activity relationships, and resistance mechanisms in malaria research [3].

Why Bisquinoline-cxdinh2 Cannot Be Assumed Interchangeable with Other Bisquinolines or 4-Aminoquinolines


The bisquinoline scaffold exhibits extreme sensitivity to linker length, conformational rigidity, and absolute stereochemistry, resulting in an activity span exceeding two orders of magnitude among close structural analogs [1]. The racemate of bisquinoline-cxdinh2 was the most potent among 13 N,N-bis(7-chloroquinolin-4-yl)alkanediamines, and the (S,S)-enantiomer displayed markedly superior in vivo curative and prophylactic efficacy compared to chloroquine and mefloquine [1][2]. Additionally, the compound shows cross-resistance patterns with chloroquine that are distinct from those of piperaquine, another clinically used bisquinoline [3]. These differences mean that substituting bisquinoline-cxdinh2 with another bisquinoline or 4-aminoquinoline in a mechanistic study or screening cascade introduces uncontrolled variables that can invalidate comparative conclusions.

Quantitative Differentiation Evidence: Bisquinoline-cxdinh2 Versus Comparator Antimalarials


In Vitro Potency Against Chloroquine-Susceptible P. falciparum: Racemate vs. Chloroquine-Sensitive Clone Baseline

The racemate of bisquinoline-cxdinh2 (WR 268668) exhibited an IC50 of 5.75 nM against a chloroquine-susceptible African clone of P. falciparum in an isotopic semimicro drug susceptibility assay [1]. For context, the Vennerstrom et al. (1992) study reported that seven of thirteen structurally related bisquinolines achieved IC50 values <6 nM against both chloroquine-sensitive (D-6) and -resistant (W-2) clones, establishing a potency benchmark for this chemotype [2].

Antimalarial Plasmodium falciparum IC50 Bisquinoline Chloroquine-susceptible

Stereochemistry-Dependent Potency: (S,S)-Enantiomer vs. (R,R)-Enantiomer and Racemate Against Chloroquine-Resistant P. falciparum

In a direct head-to-head study, the (S,S)-enantiomer (Ro 47-7737) was significantly more potent against chloroquine-resistant P. falciparum than the (R,R)-enantiomer and the racemate [1]. All three forms were more potent inhibitors of heme polymerization than chloroquine, demonstrating that the bisquinoline scaffold retains activity superiority, but the magnitude of advantage is stereochemistry-dependent [1].

Stereochemistry Enantiomer Chloroquine-resistant Plasmodium falciparum SAR

In Vivo Curative Efficacy: (S,S)-Enantiomer vs. Chloroquine and Mefloquine in the Rane Test (P. berghei Mouse Model)

In the Rane test, a stringent model of curative antimalarial activity, the (S,S)-enantiomer (Ro 47-7737) achieved a 50% curative dose (CD50) of 34 mg/kg, which was markedly superior to chloroquine (CD50 = 285 mg/kg) and mefloquine (CD50 >250 mg/kg) [1]. The growth-suppressive ED50 of 2.3 mg/kg was equivalent to both chloroquine and mefloquine, indicating that the curative advantage arises from superior parasite clearance rather than initial growth suppression [1].

In vivo efficacy Curative dose Rane test Plasmodium berghei Malaria

Prophylactic Protection Duration: (S,S)-Enantiomer vs. Mefloquine and Chloroquine

At a single oral dose of 50 mg/kg, Ro 47-7737 provided 14 days of prophylactic protection against P. berghei challenge in mice, compared to 3 days for mefloquine and only 1 day for chloroquine [1]. This 4.7-fold and 14-fold extension in protection window, respectively, was attributed in part to the compound's long terminal half-life [1].

Prophylaxis Malaria Protection duration Pharmacokinetics Long half-life

In Vivo Curative Activity of Racemate: Dose-Dependent Cure Rates vs. Class Baseline in P. berghei

The racemate of bisquinoline-cxdinh2 demonstrated dose-dependent curative activity in P. berghei-infected mice, achieving 80% and 100% cure rates at oral doses of 160 mg/kg and 320 mg/kg, respectively [1]. These cure rates were described as 'clearly unique' relative to the other 12 bisquinolines in the same study, most of which required 640 mg/kg to achieve cure [1]. In contrast to chloroquine, the bisquinolines did not produce toxic deaths at curative dose levels in this model [1].

In vivo curative Racemate Dose-response Plasmodium berghei Bisquinoline

Cross-Resistance Profile: Bisquinoline-cxdinh2 vs. Chloroquine Response Correlation in Clinical Isolates

In a study of 29 fresh clinical isolates (11 chloroquine-susceptible, 18 chloroquine-resistant), the in vitro response to WR 268,668 was significantly correlated with the response to chloroquine (r = 0.904, P < 0.05) [1]. The resistance index (ratio of IC50 resistant/sensitive) was 2.75 for clinical isolates (IC50: 16.1 nM vs. 5.36 nM), and 10.6 for laboratory clones (IC50: 61.2 nM vs. 5.75 nM) [1]. Resistance to WR 268,668 could be reversed by desipramine, a chloroquine-efflux inhibitor, confirming shared resistance mechanisms [1]. In contrast, piperaquine showed no significant cross-resistance with chloroquine (r = 0.257, P < 0.05) in a separate study of 103 clinical isolates [2], highlighting a key pharmacological divergence among bisquinolines.

Cross-resistance Chloroquine Clinical isolates Drug resistance Correlation

Validated Application Scenarios Where Bisquinoline-cxdinh2 Provides Demonstrable Research Value


In Vivo Benchmarking of Novel Antimalarial Candidates in Curative-Efficacy Models

The (S,S)-enantiomer (Ro 47-7737) serves as a high-bar positive control in the P. berghei Rane test, with a CD50 of 34 mg/kg—8.4-fold lower than chloroquine and >7.4-fold lower than mefloquine [1]. Its well-characterized dose-response and consistent curative outcome (no recrudescence at 50 mg/kg oral dose) make it an ideal reference for ranking new chemical entities in radical-cure malaria models [1].

Stereochemistry–Activity Relationship (SAR) Studies of Heme Polymerization Inhibitors

The availability of distinct enantiomers and the racemate with documented potency rank order—(S,S) > (R,R) ≈ racemate against chloroquine-resistant P. falciparum—enables researchers to dissect stereochemical contributions to target engagement, cellular uptake, and efflux [1]. All three forms are more potent heme polymerization inhibitors than chloroquine, providing a consistent biochemical baseline for mechanistic studies [1].

Chloroquine-Resistance Mechanism Probing via Cross-Resistance and Reversal Studies

The strong cross-resistance correlation with chloroquine (r = 0.904) and the reversibility of resistance by desipramine make bisquinoline-cxdinh2 a validated probe for PfCRT-mediated and related efflux-based resistance pathways [2]. Its divergent cross-resistance profile compared to piperaquine (r = 0.257) allows researchers to discriminate between resistance mechanisms within the bisquinoline chemotype [3].

Prophylactic PK/PD Modeling and Long-Acting Antimalarial Research

The (S,S)-enantiomer's 14-day prophylactic protection window at 50 mg/kg—14-fold longer than chloroquine and 4.7-fold longer than mefloquine—provides a unique tool for studying the pharmacokinetic determinants of causal prophylaxis [1]. Its long terminal half-life makes it a reference compound for modeling sustained-release formulations or long-acting injectable antimalarials [1].

Quote Request

Request a Quote for Bisquinoline-cxdinh2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.